1-(3-Bromobenzyl)azepane
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Description
“1-(3-Bromobenzyl)azepane” is a chemical compound with the formula C13H18BrN . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of azepane derivatives, such as “this compound”, has been a topic of research. A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another efficient method for synthesizing seven-membered N-heterocycles involves the formal 1,3-migration of hydroxy and acyloxy groups and selective annulation of zwitterions .Molecular Structure Analysis
The molecular structure of azepane derivatives has been studied using high-level quantum mechanics . The results are compared with the well-established results of cycloheptane . Without exception, twist-chair conformations are found to be stable conformations with the chair forms as transition states .Chemical Reactions Analysis
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .Mechanism of Action
The mechanism of action for the synthesis of azepane derivatives involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Future Directions
The synthesis of azepane derivatives, including “1-(3-Bromobenzyl)azepane”, continues to be an area of active research . There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISKEZUFLBKFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320320 |
Source
|
Record name | 1-[(3-bromophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
414889-80-8 |
Source
|
Record name | 1-[(3-bromophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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